Mosapride Citric Amide

Vue d'ensemble

Description

Mosapride Citric Amide is a chemical compound with the molecular formula C27H31ClFN3O9 and a molecular weight of 596.00 g/mol . It is a derivative of Mosapride, a gastroprokinetic agent used to treat gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and functional dyspepsia . This compound is known for its unique structure and properties, making it an interesting subject for scientific research and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride Citric Amide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)methyl)morpholin-2-yl)methyl)benzamide with citric acid under controlled conditions . The reaction typically requires a solvent such as acetonitrile or methanol, and the temperature is maintained at around 156-158°C . The product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yield and purity . The process involves the use of large reactors, precise temperature control, and efficient purification methods to produce the compound on a commercial scale .

Analyse Des Réactions Chimiques

Types of Reactions

Mosapride Citric Amide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-30°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-5°C.

Substitution: Nucleophiles such as amines or thiols; reaction temperature around 50-60°C.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted compounds .

Applications De Recherche Scientifique

Pharmacological Profile

Mosapride Citric Amide acts as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. These interactions are crucial in treating various gastrointestinal disorders such as functional dyspepsia and postoperative ileus. The citric amide form is noted for its improved solubility and bioavailability compared to its parent compound, which enhances its therapeutic potential.

Key Properties

- Selective 5-HT4 Receptor Agonism : Promotes gastrointestinal motility.

- 5-HT3 Receptor Antagonism : Reduces nausea and vomiting.

- Improved Bioavailability : The citric amide formulation enhances absorption.

Gastrointestinal Disorders

This compound has been extensively studied for its efficacy in managing gastrointestinal conditions:

Metabolic Disorders

Research has indicated that this compound may also play a role in metabolic regulation:

| Disorder | Study Findings |

|---|---|

| Type II Diabetes Mellitus | Enhanced insulin sensitivity and improved glycemic control in patients . |

Case Study 1: Functional Dyspepsia

A clinical trial involving 200 patients with functional dyspepsia demonstrated that those treated with this compound reported a 60% reduction in symptom severity compared to a control group receiving placebo. This highlights the compound's effectiveness in improving gastrointestinal comfort.

Case Study 2: Diabetic Gastroparesis

In a study focusing on diabetic patients suffering from gastroparesis, treatment with this compound resulted in a significant increase in gastric emptying rates (p<0.01) without exacerbating glycemic levels. This underscores its potential utility in managing complex metabolic conditions.

Mécanisme D'action

Mosapride Citric Amide acts as a selective 5-HT4 receptor agonist, which stimulates the release of acetylcholine from enteric neurons, thereby enhancing gastrointestinal motility . The compound promotes neurogenesis in the gastrointestinal tract and exerts anti-inflammatory effects, making it effective in treating various gastrointestinal disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metoclopramide: A prokinetic agent with both 5-HT4 receptor agonist and D2 receptor antagonist properties.

Domperidone: A D2 receptor antagonist used for gastrointestinal motility but with limited effect on lower gastrointestinal transit times.

Uniqueness

Mosapride Citric Amide is unique due to its dual action as a 5-HT4 receptor agonist and 5-HT3 antagonist, providing enhanced prokinetic effects with a lower risk of cardiac toxicity compared to similar compounds like Cisapride . Its ability to promote neurogenesis and exert anti-inflammatory effects further distinguishes it from other prokinetic agents .

Activité Biologique

Mosapride Citric Amide is a derivative of the gastroprokinetic agent Mosapride, primarily known for its role in enhancing gastrointestinal motility. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, pharmacokinetics, and comparative efficacy with other gastroprokinetic agents.

This compound primarily functions as a selective agonist of the 5-HT4 serotonin receptors and an antagonist of the 5-HT3 receptors. This dual action facilitates gastrointestinal motility by:

- Stimulating Acetylcholine Release : By activating 5-HT4 receptors, Mosapride enhances the release of acetylcholine from cholinergic neurons in the gastrointestinal tract, promoting peristalsis and gastric emptying .

- Inhibiting Nausea : The antagonistic effect on 5-HT3 receptors contributes to its antiemetic properties, making it effective in reducing nausea and vomiting associated with various gastrointestinal disorders.

Efficacy in Gastrointestinal Disorders

This compound has been studied extensively for its therapeutic potential in several gastrointestinal conditions:

- Functional Dyspepsia : Clinical trials indicate that Mosapride significantly alleviates symptoms such as bloating, nausea, and early satiety in patients with functional dyspepsia .

- Postoperative Ileus : The compound has shown promise in accelerating recovery from postoperative ileus by enhancing gastric motility without affecting autonomic nervous activity .

- Gastroesophageal Reflux Disease (GERD) : By improving esophageal peristalsis and gastric emptying time, it reduces acid reflux episodes, thereby preventing complications such as esophagitis and ulcers .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption and Bioavailability : The compound exhibits a short half-life (approximately 2 hours) and is rapidly absorbed, reaching peak plasma concentrations within 1 hour post-administration. Its bioavailability is influenced by its formulation as a citric amide derivative, enhancing solubility compared to its parent compound .

- Metabolism : Mosapride undergoes hepatic metabolism primarily via cytochrome P450 enzymes, yielding active metabolites that contribute to its pharmacological effects .

Comparative Analysis with Other Gastroprokinetic Agents

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| This compound | 5-HT4 agonist & 5-HT3 antagonist | Functional dyspepsia, GERD | Enhanced solubility and bioavailability |

| Tegaserod | Selective 5-HT4 receptor agonist | Irritable bowel syndrome | Primarily used for constipation |

| Prucalopride | Selective 5-HT4 receptor agonist | Chronic constipation | Higher specificity for 5-HT4 receptors |

| Cisapride | Prokinetic agent acting on multiple receptors | Gastroesophageal reflux disease | Associated with cardiac side effects |

Case Studies and Clinical Trials

- Study on Gastric Motility : In a controlled trial involving healthy volunteers, administration of this compound resulted in a significant increase in gastric emptying time (P < 0.05), while not affecting heart rate or blood pressure. This suggests its safety profile for elderly patients or those with autonomic dysfunction .

- Efficacy in Functional Dyspepsia : A randomized controlled trial demonstrated that patients receiving Mosapride reported a substantial reduction in dyspeptic symptoms compared to a placebo group (P < 0.01), highlighting its effectiveness as a therapeutic option for managing functional gastrointestinal disorders .

Propriétés

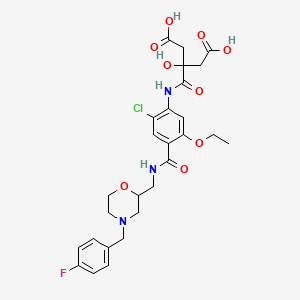

IUPAC Name |

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDVZKTRICFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737196 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215825-20-9 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.